(3-((二丙基氨基)甲基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

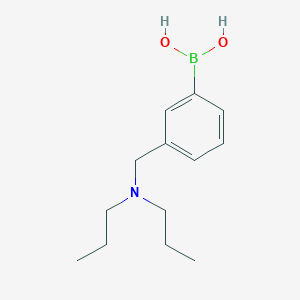

“(3-((Dipropylamino)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C13H22BNO2 . It is used for research purposes.

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For example, phenylboronic acid, a similar compound, can be synthesized by reacting phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed .Molecular Structure Analysis

The molecular weight of “(3-((Dipropylamino)methyl)phenyl)boronic acid” is 235.13 . Boronic acids like this one are planar compounds with the boron atom being sp2-hybridized and containing an empty p-orbital .Chemical Reactions Analysis

Boronic acids are used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . In these reactions, a metal (typically palladium) catalyzes the reaction between an alkenyl, aryl, or alkynyl organoborane (such as a boronic acid or boronic ester) and a halide or triflate under basic conditions .科学研究应用

铃木-宫浦偶联

该化合物可用作铃木-宫浦 (SM) 交叉偶联反应中的试剂 . SM 偶联是一种广泛应用的过渡金属催化的碳-碳键形成反应. 其成功源于反应条件异常温和且对官能团有耐受性,以及相对稳定、易于制备且通常对环境友好的有机硼试剂的结合 .

原硼脱除

频哪醇硼酸酯的原硼脱除是另一种应用 . 此过程尚未得到很好的发展,但据报道,1°、2° 和 3° 烷基硼酸酯可以进行催化原硼脱除 . 这可以与马特森-CH2-同系化相结合,从而实现正式的反马氏烯烃加氢甲基化 .

生物分析应用

该化合物可用于创建生物分析应用工具 . 例如,它可用于合成 3,5-二氯-BODIPY 衍生物,可用于通过石英晶体微天平 (QCM) 测量抗体与聚糖链的结合 .

荧光传感

硼酸,包括“(3-((二丙基氨基)甲基)苯基)硼酸”,可用于创建荧光传感器 . 这些传感器可用于检测儿茶酚及其氨基衍生物——多巴胺、多巴和多巴 .

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known for their ability to form reversible covalent bonds with 1,2 and 1,3-cis-diols motifs of carbohydrates . This property allows them to interact with various biological targets, potentially altering their function .

Biochemical Pathways

Boronic acids are known to participate in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

Boronic acids and their derivatives have been used in the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-((Dipropylamino)methyl)phenyl)boronic acid. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the success of SM coupling, a reaction in which boronic acids participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

实验室实验的优点和局限性

The advantages of using (3-((Dipropylamino)methyl)phenyl)boronic acid in laboratory experiments include its high reactivity and its ability to form stable complexes with a variety of compounds. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are a few limitations to using (3-((Dipropylamino)methyl)phenyl)boronic acid in laboratory experiments. These include its low solubility in water and its tendency to react with a variety of compounds, which can lead to the formation of unwanted byproducts.

未来方向

The future directions for (3-((Dipropylamino)methyl)phenyl)boronic acid are numerous. It could be used in the development of novel therapeutic agents, as well as in the study of drug metabolism and drug-drug interactions. Additionally, it could be used in the study of biochemical and physiological processes, such as the inhibition of enzymes involved in the metabolism of drugs and other compounds. Additionally, it could be used in the development of new synthetic methods for the synthesis of peptides, polymers, and other organic compounds. Finally, it could be used in the development of new analytical techniques for the study of enzyme kinetics.

合成方法

(3-((Dipropylamino)methyl)phenyl)boronic acid can be synthesized using a variety of methods, including the reaction of a boronic acid derivative with an amine. The reaction of boronic acid derivatives with amines is known as a Suzuki-Miyaura coupling reaction. This reaction can be used to synthesize a variety of compounds, including (3-((Dipropylamino)methyl)phenyl)boronic acid. The reaction involves the use of a palladium catalyst, which is used to facilitate the formation of the desired product.

属性

IUPAC Name |

[3-[(dipropylamino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-3-8-15(9-4-2)11-12-6-5-7-13(10-12)14(16)17/h5-7,10,16-17H,3-4,8-9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQCNFNLVAJCDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN(CCC)CCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)

![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(methylthio)nicotinamide](/img/structure/B2390572.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)

![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)

![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390588.png)